REACTION_SMILES
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[Br:68][CH2:69][CH2:70][O:71][Si:72]([CH3:73])([CH3:74])[C:75]([CH3:76])([CH3:77])[CH3:78].[CH3:80][S:81]([CH3:82])=[O:83].[Cl:1][c:2]1[c:3]([C:4]([OH:5])=[O:6])[cH:7][cH:8][c:9]2[c:10]1[n:11]([CH2:12][CH2:21][O:13][Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[c:22](-[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[c:29]2[CH:30]1[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]1.[Cl:36][c:37]1[c:38]([C:39]([O:40][CH3:41])=[O:42])[cH:43][cH:44][c:45]2[c:46]1[nH:47][cH:48][c:49]2[CH:50]1[CH2:51][CH2:52][CH2:53][CH2:54][CH2:55]1.[Cl:56][c:57]1[nH:58][c:59]2[c:60]([cH:61]1)[cH:62][cH:63][cH:64][cH:65]2.[ClH:79].[H-:67].[Na+:66].[OH2:84]>>[O:13]([Si:14]([CH3:15])([CH3:16])[C:17]([CH3:18])([CH3:19])[CH3:20])[Si:72]([CH3:73])([CH3:74])[C:75]([CH3:76])([CH3:77])[CH3:78]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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CC(C)(C)[Si](C)(C)OCCn1c(-c2ccccc2)c(C2CCCCC2)c2ccc(C(=O)O)c(Cl)c21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCCn1c(-c2ccccc2)c(C2CCCCC2)c2ccc(C(=O)O)c(Cl)c21
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Name
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COC(=O)c1ccc2c(C3CCCCC3)c[nH]c2c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(C3CCCCC3)c[nH]c2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |